molecular formula C10H16N2O B15309922 2-(Tert-butoxy)-4-methylpyridin-3-amine

2-(Tert-butoxy)-4-methylpyridin-3-amine

Cat. No.: B15309922
M. Wt: 180.25 g/mol
InChI Key: BICOKUMXPOIPLM-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-4-methylpyridin-3-amine is a pyridine derivative featuring a tert-butoxy group at position 2, a methyl group at position 4, and an amine group at position 3. This substitution pattern confers distinct physicochemical properties, including enhanced steric bulk from the tert-butoxy group, which may improve metabolic stability and solubility compared to simpler pyridine analogs.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-7-5-6-12-9(8(7)11)13-10(2,3)4/h5-6H,11H2,1-4H3

InChI Key

BICOKUMXPOIPLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxy)-4-methylpyridin-3-amine typically involves the introduction of the tert-butoxy group and the methyl group onto the pyridine ring. One common method is the reaction of 4-methylpyridin-3-amine with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(tert-butoxy)-4-methylpyridin-3-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-4-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives.

Scientific Research Applications

2-(Tert-butoxy)-4-methylpyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-butoxy)-4-methylpyridin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 2-(tert-butoxy)-4-methylpyridin-3-amine can be contextualized through comparisons with structurally related pyridine derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Compound Name Substituents Key Differences Biological Implications
2-(Tert-butoxy)-4-methylpyridin-3-amine 2-tert-butoxy, 4-methyl, 3-amine Reference compound Hypothesized enhanced stability and solubility due to tert-butoxy group
2-Butoxy-4-methylpyridin-3-amine 2-butoxy (linear chain), 4-methyl, 3-amine Linear alkoxy group vs. branched tert-butoxy Reduced steric hindrance may lower metabolic stability compared to tert-butoxy analog
6-(tert-Butoxy)-5-chloropyridin-3-amine 6-tert-butoxy, 5-chloro, 3-amine tert-Butoxy at position 6; chloro substitution Chloro group may enhance electrophilicity, altering reactivity and target binding
2-(tert-Butoxy)-5-fluoropyridin-3-amine 2-tert-butoxy, 5-fluoro, 3-amine Fluoro substituent at position 5 Fluorine’s electronegativity could modulate electronic effects and bioavailability
3-Amino-4-methylpyridine 3-amine, 4-methyl Lacks alkoxy group Simpler structure with reported antimicrobial activity but lower solubility

Pharmacokinetic and Physicochemical Properties

Property 2-(tert-butoxy)-4-methylpyridin-3-amine 2-Butoxy-4-methylpyridin-3-amine 3-Amino-4-methylpyridine
Molecular Weight ~210 g/mol (estimated) ~182 g/mol ~108 g/mol
LogP (Predicted) ~2.5 (higher lipophilicity) ~1.8 ~0.9
Solubility Likely improved in organic solvents Moderate Low
Metabolic Stability High (due to tert-butoxy) Moderate Low

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